Glupa-Carboxylate

Description

Historical Context and Evolution of its Research Utility

The development of substrates for measuring GGT activity has been a focus in clinical chemistry for decades. Early methods utilized substrates like γ-glutamylanilide. vitroscient.com The invention of γ-glutamyl-3-carboxy-4-nitroanilide, or Glupa-Carboxylate, was a significant advancement. A 1972 patent detailed its synthesis and application, highlighting its advantages in solubility and stability over previous compounds, such as γ-glutamyl-p-nitroanilide. google.com This improved solubility was particularly important for creating robust and reliable diagnostic tests. google.com

The research utility of this compound became firmly established with its adoption in standardized methods for GGT determination. The International Federation of Clinical Chemistry and Laboratory Medicine (IFCC) recommended a method using this compound as the substrate. roche.comqlinebiotech.com This standardization was pivotal, as it allowed for comparable and consistent results across different laboratories and studies. This consistency has been essential for large-scale clinical and epidemiological research investigating the role of GGT in various pathological conditions. tum.de The evolution of its use is thus tied to the growing understanding of GGT's significance, from a simple liver function marker to a biomarker for a wider range of conditions. qlinebiotech.comtum.de

Positioning within γ-Glutamyltransferase Enzymology

γ-Glutamyltransferase (GGT) is a membrane-bound enzyme that plays a critical role in the γ-glutamyl cycle, which is central to the synthesis and degradation of glutathione (B108866) (GSH). nih.govmdpi.com GGT catalyzes the transfer of the γ-glutamyl moiety from glutathione and other γ-glutamyl compounds to an acceptor, which can be an amino acid, a peptide, or water. vitroscient.comtum.de This function is vital for maintaining the balance of intracellular glutathione, a major antioxidant that protects cells from oxidative stress. mdpi.com

In the laboratory setting, this compound serves as a specific, artificial substrate to quantify the activity of this enzyme. creative-biogene.com The principle of the assay is based on a transpeptidation reaction catalyzed by GGT. The enzyme cleaves the γ-glutamyl group from this compound and transfers it to an acceptor molecule, typically glycylglycine (B550881), which is included in the reagent mixture. vitroscient.comscribd.com This reaction releases the chromogenic product, 5-amino-2-nitrobenzoate, which is a yellow-colored compound. vitroscient.comgoogle.com

The rate at which 5-amino-2-nitrobenzoate is formed is directly proportional to the GGT activity in the sample. vitroscient.com This rate is measured by monitoring the increase in absorbance of light at a specific wavelength (405 nm), providing a kinetic determination of the enzyme's activity. vitroscient.comscribd.com This method, often a modification of the Szasz procedure, is widely used in automated and manual systems for in vitro diagnostics. vitroscient.comprimerascientific.com

Current Research Landscape and Emerging Trends

While this compound's primary role as a diagnostic substrate is well-established, its importance is underscored by the expanding research into the clinical significance of GGT. Initially recognized almost exclusively as a sensitive indicator of hepatobiliary diseases like obstructive jaundice, hepatitis, and cirrhosis, elevated GGT is now understood to be a marker of broader systemic issues. qlinebiotech.comvitroscient.com

Current research increasingly links serum GGT activity to conditions associated with oxidative stress. qlinebiotech.com Elevated GGT levels have been identified as a risk marker for cardiovascular disease, metabolic syndrome, diabetes, and all-cause mortality. qlinebiotech.comtum.de The standardized GGT assay, which relies on substrates like this compound, is the tool that enables these large-scale epidemiological investigations.

Emerging trends focus on further elucidating the mechanisms that connect GGT to these diverse pathologies. tum.de Research is exploring GGT's role beyond glutathione metabolism and its potential involvement in inflammation and other cellular processes. mdpi.com As the clinical and research questions surrounding GGT evolve, the need for accurate and reliable measurement of its activity remains constant, ensuring the continued utility of this compound in both routine diagnostics and advanced academic research.

Data Tables

Table 1: Chemical and Physical Properties of this compound Monoammonium Salt

This table summarizes the key properties of the monoammonium salt of this compound, the form commonly used in diagnostic reagents.

| Property | Value | References |

| Synonyms | Glupa-C, L-γ-Glutamyl-3-carboxy-4-nitroanilide | creative-biogene.comsorachim.com |

| CAS Number | 63699-78-5 | roche.comsorachim.com |

| Molecular Formula | C₁₂H₁₂N₃O₇NH₄ | roche.comsorachim.com |

| Molecular Weight | 328.3 g/mol | nih.govroche.comsorachim.com |

| Appearance | White to yellowish crystalline powder | roche.comsorachim.com |

| Solubility | Clear, yellow solution in water (c=100 mg/mL) | roche.comsorachim.com |

| Melting Range | Approx. +170 to +180°C | roche.comsorachim.com |

| Purity (HPLC) | ≥99 area% | roche.comsorachim.com |

| Storage | 2-8 °C, protect from moisture and light | creative-biogene.comroche.comsorachim.com |

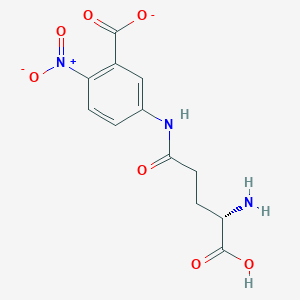

Structure

3D Structure

Properties

Molecular Formula |

C12H12N3O7- |

|---|---|

Molecular Weight |

310.24 g/mol |

IUPAC Name |

5-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-nitrobenzoate |

InChI |

InChI=1S/C12H13N3O7/c13-8(12(19)20)2-4-10(16)14-6-1-3-9(15(21)22)7(5-6)11(17)18/h1,3,5,8H,2,4,13H2,(H,14,16)(H,17,18)(H,19,20)/p-1/t8-/m0/s1 |

InChI Key |

AHFFWTMLFDZSOF-QMMMGPOBSA-M |

Isomeric SMILES |

C1=CC(=C(C=C1NC(=O)CC[C@@H](C(=O)O)N)C(=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)CCC(C(=O)O)N)C(=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Glupa Carboxylate

Established Chemical Synthesis Routes

The primary route for the chemical synthesis of Glupa-Carboxylate involves the formation of an amide bond between the γ-carboxyl group of a protected glutamic acid derivative and the amino group of a substituted aniline (B41778).

The synthesis of this compound typically begins with two key precursor molecules:

A protected L-glutamic acid derivative: To ensure that the amide bond forms specifically at the γ-carboxyl group, the α-carboxyl group and the α-amino group of L-glutamic acid must be protected. A common strategy is the use of Phthaloylglutamic acid anhydride . The phthaloyl group protects the α-amino group, and the anhydride form activates the carboxyl groups for reaction.

A substituted aniline derivative: The aniline component is 2-Nitro-5-amino-benzoic acid (also known as 3-carboxy-4-nitroaniline). google.com This molecule provides the chromogenic 4-nitroanilide portion and the additional carboxyl group that enhances the solubility of the final compound compared to its analogue, L-γ-glutamyl-p-nitroanilide. nih.gov

The activation of the γ-carboxyl group of the protected glutamic acid is a critical step. In the case of using Phthaloylglutamic acid anhydride, the anhydride itself is an activated form. The reaction proceeds by nucleophilic attack of the amino group of 2-Nitro-5-amino-benzoic acid on one of the carbonyl carbons of the anhydride ring.

Table 1: Precursors in this compound Synthesis

| Precursor Molecule | Role in Synthesis |

| Phthaloylglutamic acid anhydride | Provides the L-glutamyl backbone and protects the α-amino group. |

| 2-Nitro-5-amino-benzoic acid | Provides the chromogenic anilide portion of the molecule. |

The condensation reaction between Phthaloylglutamic acid anhydride and 2-Nitro-5-amino-benzoic acid is typically carried out in an inert organic solvent. A German patent describes a method where the reaction is performed in absolute dioxane in the presence of a tertiary amine base, such as tributylamine. google.com

The key reaction parameters include:

Solvent: Anhydrous dioxane is used to provide a non-reactive medium for the condensation.

Catalyst/Base: Tributylamine acts as a base to facilitate the reaction, likely by deprotonating the carboxylic acid group of 2-Nitro-5-amino-benzoic acid and promoting the nucleophilic attack on the anhydride.

Temperature: The reaction mixture is heated under reflux, indicating that elevated temperatures are required to drive the reaction to completion. A typical reflux period is around 2 hours. google.com

Following the condensation, the phthaloyl protecting group must be removed to yield the free α-amino group of the glutamyl moiety. This is commonly achieved by hydrazinolysis, where hydrazine hydrate is added to the reaction mixture. google.com The pH is adjusted to alkaline conditions (around pH 10) to facilitate the cleavage of the phthalimide. google.com

Table 2: Typical Reaction Conditions for this compound Synthesis

| Parameter | Condition |

| Solvent | Absolute Dioxane |

| Base | Tributylamine |

| Temperature | Reflux |

| Reaction Time | ~2 hours |

| Deprotection Agent | Hydrazine Hydrate |

| Deprotection pH | ~10 |

Optimizing the synthetic yield and purity of this compound involves careful control over several factors throughout the reaction and workup process. While specific optimization studies for this exact synthesis are not extensively detailed in publicly available literature, general principles of organic synthesis can be applied.

Key areas for optimization include:

Stoichiometry of Reactants: Varying the molar ratio of Phthaloylglutamic acid anhydride to 2-Nitro-5-amino-benzoic acid can influence the yield. A slight excess of the anhydride may be used to ensure complete consumption of the aniline derivative. google.com

Reaction Time and Temperature: Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time to maximize product formation while minimizing the formation of byproducts.

Workup Procedure: The post-reaction workup is crucial for initial purification. This often involves acidification to precipitate the product, followed by extraction and washing steps to remove unreacted starting materials, the base, and byproducts from the deprotection step. The aqueous solution is typically concentrated to dryness, and the resulting crude product is taken up in water. google.com

Control of Side Reactions: The formation of the α-anilide isomer is a potential side reaction. While the γ-carboxyl group of the glutamic acid anhydride is generally more reactive, reaction conditions can be fine-tuned to favor the formation of the desired γ-isomer.

Further purification, as detailed in the following section, is essential for achieving the high purity required for its end-use applications.

Advanced Purification and Isolation Techniques

Following the initial workup, the crude this compound requires further purification to remove any remaining impurities. High purity is essential for its use as a diagnostic substrate, as impurities could interfere with enzymatic assays.

Anion Exchange Chromatography (AEX) is a suitable technique for purifying this compound due to the presence of two carboxyl groups, which are negatively charged at neutral or alkaline pH.

Principle: In AEX, the stationary phase consists of a solid support functionalized with positively charged groups. At an appropriate pH, the negatively charged this compound will bind to the stationary phase.

Elution: The bound product can be eluted by either decreasing the pH of the mobile phase (which protonates the carboxyl groups, reducing their negative charge) or by increasing the ionic strength of the mobile phase with a salt solution (e.g., a sodium chloride gradient). The salt anions compete with the this compound for binding to the positively charged stationary phase, leading to its elution. This method is effective for separating the desired product from non-ionic or less negatively charged impurities.

Preparative High-Performance Liquid Chromatography (HPLC) offers a high-resolution method for purifying this compound to a very high degree.

Stationary Phase: A reversed-phase C18 column is commonly used for the purification of peptide-like and other polar organic molecules.

Mobile Phase: A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid. The modifier helps to ensure sharp peak shapes by ion-pairing with the analyte and protonating the carboxyl groups.

Gradient Elution: A gradient elution, where the concentration of the organic solvent is gradually increased over time, is typically employed. This allows for the separation of this compound from closely related impurities based on differences in their hydrophobicity. Fractions containing the pure product are collected, and the solvent is then removed, often by lyophilization, to yield the purified solid.

Crystallization is a powerful technique for the final purification step, as it can effectively remove trace impurities and yield a product with high crystalline purity. The process relies on the principle that the desired compound will preferentially form a crystal lattice from a supersaturated solution, leaving impurities behind in the mother liquor.

For a compound like this compound, which is a derivative of L-glutamic acid, the crystallization process can be influenced by several factors:

Solvent System: The choice of solvent or solvent mixture is critical. A common approach is to dissolve the crude product in a solvent in which it is readily soluble at an elevated temperature and then slowly cool the solution to induce crystallization. Alternatively, an anti-solvent (a solvent in which the product is poorly soluble) can be slowly added to a solution of the product to cause it to crystallize.

pH: The pH of the solution can significantly affect the solubility of this compound due to its two carboxyl groups and one amino group. Adjusting the pH to near the isoelectric point of the molecule can decrease its solubility and promote crystallization.

Temperature: A controlled cooling rate is often employed to encourage the formation of large, well-defined crystals, which are typically purer than rapidly formed small crystals.

Seeding: Introducing a small crystal of the pure compound (a seed crystal) to a supersaturated solution can initiate crystallization and can sometimes be used to control the resulting crystal form (polymorph).

Following crystallization, the purified crystals are isolated by filtration, washed with a cold solvent to remove any residual mother liquor, and then dried.

Design and Synthesis of Structural Analogues

The rational design and synthesis of structural analogues of this compound are driven by the need for compounds with altered specificity, improved spectroscopic properties, and features that facilitate mechanistic studies of GGT. These modifications typically target the glutamyl moiety, the nitroanilide chromophore, or involve the incorporation of isotopic labels.

Modification of the Glutamyl Moiety for Altered Specificity

Altering the glutamyl portion of this compound can significantly impact its interaction with the GGT active site, leading to changes in substrate specificity and kinetic parameters. Research in this area has explored the synthesis of analogues where the glutamic acid is replaced by other amino acids or modified structures to probe the enzyme's binding requirements.

A key strategy in modifying the glutamyl moiety involves the use of N-phthaloyl-L-glutamic anhydride as a starting material. This reagent allows for the regioselective acylation of the γ-carboxyl group of glutamic acid, which can then be coupled with various amino compounds. researchgate.netmdpi.com A general synthetic scheme involves the reaction of N-phthaloyl-L-glutamic anhydride with an amino acid or its ester, followed by the deprotection of the phthaloyl group using hydrazine. mdpi.com This approach provides a versatile platform for creating a library of γ-glutamyl derivatives.

One notable example is the synthesis of aza- and oxa-analogues of γ-glutamyl-p-nitroanilide. These modifications, where a nitrogen or oxygen atom replaces a carbon in the glutamyl backbone, can alter the electronic and conformational properties of the substrate, thereby influencing its recognition and processing by GGT. The synthesis of such analogues often requires multi-step procedures involving protected amino acid precursors.

| Analogue Type | Modification | Synthetic Precursor | Key Reaction |

| Aza-analogue | Replacement of a methylene group with a nitrogen atom | Protected aspartic acid derivative | Reductive amination |

| Oxa-analogue | Replacement of a methylene group with an oxygen atom | Protected serine derivative | Williamson ether synthesis |

| Substituted Analogues | Addition of functional groups to the glutamyl backbone | Substituted glutamic acid derivatives | Standard peptide coupling |

These modifications have provided valuable insights into the structural requirements for GGT substrate binding and catalysis.

Derivatization of the Nitroanilide Chromophore for Spectroscopic Probes

The 3-carboxy-4-nitroanilide portion of this compound serves as a chromogenic leaving group, releasing a yellow-colored product upon enzymatic cleavage, which can be monitored spectrophotometrically. nih.gov Derivatization of this chromophore is a key strategy for developing novel spectroscopic probes with enhanced sensitivity or different detection modalities, such as fluorescence.

The synthesis of this compound itself involves the reaction of an activated glutamic acid derivative, such as phthaloyl-glutamic anhydride, with 5-amino-2-nitrobenzoic acid. google.com The resulting intermediate is then deprotected to yield the final product. google.com

Recent research has focused on replacing the nitroanilide moiety with fluorogenic groups to create more sensitive assays for GGT activity. For instance, rhodamine-based fluorescent probes have been developed. nih.gov These probes are typically non-fluorescent in their intact state due to a spirolactam structure. Upon enzymatic cleavage of the γ-glutamyl group by GGT, the spirolactam ring opens, leading to a significant increase in fluorescence. nih.gov The synthesis of such probes involves coupling a γ-glutamyl donor to a rhodamine derivative that has been functionalized with an amino group.

Another approach involves the synthesis of substrates like N-γ-L-glutamyl-5-aminoisophthalic acid dimethyl ester, which, upon enzymatic action, releases a fluorescent product. nih.gov The synthesis of these probes requires the chemical preparation of the fluorescent reporter molecule followed by its coupling to a protected glutamic acid.

| Probe Type | Spectroscopic Property | Leaving Group | Synthetic Strategy |

| Chromogenic | Absorbance (Visible) | 3-Carboxy-4-nitroaniline | Acylation of 5-amino-2-nitrobenzoic acid |

| Fluorogenic | Fluorescence (Turn-on) | Rhodamine derivative | Amide bond formation between glutamic acid and an amino-functionalized fluorophore |

| Fluorogenic | Fluorescence | 5-Aminoisophthalic acid dimethyl ester | Coupling of glutamic acid to the aminoisophthalate |

These advanced spectroscopic probes have enabled the detection of GGT activity with high sensitivity in various biological samples, including living cells. nih.gov

Incorporation of Isotopic Labels for Mechanistic Studies

Isotopic labeling is a powerful technique for elucidating the reaction mechanisms of enzymes, including GGT. By replacing one or more atoms in the this compound molecule with a stable or radioactive isotope, researchers can trace the fate of these atoms through the catalytic cycle. This provides detailed information about bond cleavage and formation steps.

The catalytic mechanism of GGT is understood to proceed via a ping-pong bi-bi mechanism, involving the formation of a γ-glutamyl-enzyme intermediate. nih.govnih.gov Isotopic labeling studies can provide direct evidence for this mechanism. For example, by labeling the carbonyl carbon of the γ-glutamyl moiety with ¹³C or the amide nitrogen with ¹⁵N, the transfer of the γ-glutamyl group to an acceptor molecule can be followed using mass spectrometry or NMR spectroscopy.

The synthesis of isotopically labeled this compound would involve using an isotopically labeled glutamic acid precursor. For instance, L-[¹³C₅,¹⁵N]glutamic acid can be used as the starting material in the synthetic route described for the unlabeled compound. The incorporation of the label would be confirmed by mass spectrometry, which would show a corresponding increase in the molecular weight of the final product.

During derivatization for analysis by gas chromatography-mass spectrometry (GC-MS), γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate. mdpi.com The use of deuterated methanol (CD₃OD) for esterification can introduce a deuterium label, allowing for the differentiation of in-situ formed pyroglutamate from endogenous sources. mdpi.com

| Isotopic Label | Position in this compound | Analytical Technique | Mechanistic Insight |

| ¹³C | Glutamyl backbone, carbonyl carbon | Mass Spectrometry, NMR | Tracing the transfer of the γ-glutamyl moiety |

| ¹⁵N | Glutamyl α-amino group, amide nitrogen | Mass Spectrometry, NMR | Following the fate of the nitrogen atoms during catalysis |

| ²H (Deuterium) | Solvent during derivatization | Mass Spectrometry | Differentiating analytical artifacts from biological products |

While specific studies detailing the isotopic labeling of this compound for mechanistic studies are not abundant in the literature, the principles of isotopic labeling in peptide and amino acid chemistry are well-established and directly applicable. mdpi.com Such studies are crucial for a detailed understanding of the catalytic intricacies of γ-glutamyltransferase.

Advanced Spectroscopic and Computational Characterization of Glupa Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the number and types of protons, carbons, and nitrogens in a molecule.

¹H NMR: The proton NMR spectrum of Glupa-Carboxylate is expected to show distinct signals for the protons of the glutamyl moiety and the aromatic ring. The α-proton of the glutamic acid residue would appear as a multiplet, coupled to the adjacent β-protons. The β- and γ-protons of the glutamyl chain would also exhibit complex multiplet patterns due to their diastereotopic nature and coupling to each other. The aromatic protons on the 3-carboxy-4-nitroanilide ring would present as a characteristic pattern in the downfield region of the spectrum, influenced by the electron-withdrawing effects of the nitro and carboxyl groups.

¹³C NMR: The carbon-13 NMR spectrum would provide a single peak for each unique carbon atom in the molecule. The carbonyl carbons of the two carboxyl groups and the amide linkage would resonate at the lowest field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached functional groups. The aliphatic carbons of the glutamyl residue would be found in the upfield region of the spectrum.

¹⁵N NMR: The nitrogen-15 NMR spectrum would be expected to show three distinct signals corresponding to the primary amine of the glutamyl moiety, the amide nitrogen, and the nitro group nitrogen. The chemical shifts of these nitrogen atoms would be indicative of their specific chemical environments.

| Technique | Predicted Key Resonances for this compound |

| ¹H NMR | Aromatic protons, Glutamyl α-H, Glutamyl β-CH₂, Glutamyl γ-CH₂ |

| ¹³C NMR | Carbonyl carbons (amide, carboxyls), Aromatic carbons, Glutamyl aliphatic carbons (α, β, γ) |

| ¹⁵N NMR | Amine (-NH₂), Amide (-NH-), Nitro (-NO₂) |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between protons on adjacent carbons. This would be crucial for tracing the connectivity within the glutamyl chain, for instance, by showing correlations between the α-proton and the β-protons, and between the β-protons and the γ-protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. It would definitively link the proton resonances of the glutamyl α-CH, β-CH₂, and γ-CH₂ to their corresponding carbon signals, as well as the aromatic protons to their respective aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are connected through bonds. This can help in determining the three-dimensional conformation of the molecule in solution.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry is a vital tool for confirming the molecular weight of a compound and assessing its purity.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. For the free acid form of this compound (C₁₂H₁₃N₃O₆), the expected exact mass is 295.0804 Da. For the commonly used monoammonium salt (C₁₂H₁₆N₄O₇), the expected molecular weight is approximately 328.28 Da acs.org. HRMS analysis would be able to confirm these molecular formulas with high accuracy.

| Compound Form | Molecular Formula | Calculated Exact Mass (Da) |

| Free Acid | C₁₂H₁₃N₃O₆ | 295.0804 |

| Monoammonium Salt | C₁₂H₁₆N₄O₇ | 328.1019 |

Liquid Chromatography-Mass Spectrometry (LC-MS) Coupling

Coupling liquid chromatography with mass spectrometry allows for the separation of a mixture followed by the mass analysis of the individual components. An LC-MS analysis of a this compound sample would provide information on its purity. A pure sample would ideally show a single chromatographic peak with a mass spectrum corresponding to the molecular ion of this compound. The presence of other peaks would indicate impurities, which could then be identified by their respective mass spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The 3-carboxy-4-nitroanilide portion of this compound contains a significant chromophore. In enzymatic assays for γ-glutamyltransferase, the cleavage of the γ-glutamyl group from this compound releases 5-amino-2-nitrobenzoate. The formation of this product is monitored spectrophotometrically, typically in the wavelength range of 400-420 nm. A patent for a related compound shows a UV spectrum for this compound itself.

| Compound | Mentioned Wavelengths of Interest (nm) |

| This compound | Absorbance spectrum available in patent literature |

| Enzymatic Assay Product | 400-420 |

Determination of Molar Absorptivity

The molar absorptivity (also known as the molar extinction coefficient, ε) of this compound is a key parameter that quantifies how strongly the compound absorbs light at a specific wavelength. This value is determined using UV-Vis spectroscopy and the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte and the path length of the light through the sample.

Based on specification data, a 6 mmol/L solution of this compound exhibits an absorbance (A) in the range of 0.65 to 0.80 at a wavelength of 405 nm. roche.comsorachim.com Using the Beer-Lambert equation, A = εbc, where 'b' is the path length (typically 1 cm) and 'c' is the molar concentration, the molar absorptivity can be calculated.

The calculation yields an estimated molar absorptivity for this compound at 405 nm.

| Parameter | Value | Source |

| Wavelength (λ) | 405 nm | roche.comsorachim.com |

| Concentration (c) | 6 mmol/L (or 0.006 mol/L) | roche.comsorachim.com |

| Absorbance (A) | 0.65 - 0.80 | roche.comsorachim.com |

| Path Length (b) | 1 cm (standard) | |

| Calculated Molar Absorptivity (ε) | 10,833 - 13,333 L·mol⁻¹·cm⁻¹ |

This value is critical for quantitative analysis, allowing for the precise determination of this compound concentration in solution via UV-Vis spectrophotometry.

Analysis of Electronic Transitions

The absorption of ultraviolet and visible light by this compound is due to the promotion of electrons from a ground state to a higher energy excited state. The structure of this compound contains several chromophores, primarily the nitro-substituted aromatic ring and the amide linkage, which are responsible for its characteristic absorption spectrum. The observed absorbance at 405 nm is attributed to electronic transitions within the 5-amino-2-nitrobenzoate portion of the molecule.

The key electronic transitions likely include:

π → π* transitions: These high-energy transitions occur within the aromatic ring system and are typically characterized by high molar absorptivity. The conjugated system of the benzene ring, the carboxylate group, and the nitro group contributes significantly to these absorptions.

n → π* transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the nitro and carboxylate groups, and the nitrogen of the amide) to an anti-bonding π* orbital. These are typically of lower energy and intensity than π → π* transitions and are responsible for the absorption in the visible region of the spectrum, giving the compound its characteristic yellow color in solution. roche.comsorachim.com

Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to model these transitions and correlate them with the experimentally observed UV-Vis spectrum, providing deeper insight into the electronic structure of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. researchgate.netepa.gov IR spectroscopy measures the absorption of infrared radiation by molecular vibrations, while Raman spectroscopy measures the inelastic scattering of monochromatic light. nih.gov Together, they provide a comprehensive vibrational fingerprint of this compound.

Vibrational Band Assignments

The this compound molecule contains several distinct functional groups, each with characteristic vibrational frequencies. The principal bands in the IR and Raman spectra can be assigned to specific stretching and bending modes. The carboxylate (COO⁻) group is particularly diagnostic, exhibiting strong, characteristic symmetric and antisymmetric stretching bands in the IR spectrum. wayne.eduspectroscopyonline.com

Table of Predicted Vibrational Band Assignments for this compound:

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Notes |

| 3300 - 3500 | N-H Stretch | Amine (R-NH₂) / Amide (R-CO-NH-R) | Typically broad in the IR spectrum. |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Characteristic of sp² C-H bonds. libretexts.org |

| 3000 - 2850 | C-H Stretch | Alkyl Chain (-CH₂-) | Characteristic of sp³ C-H bonds. libretexts.org |

| ~1700 | C=O Stretch | Amide I Band | The exact position is sensitive to hydrogen bonding. |

| 1650 - 1540 | C=O Antisymmetric Stretch | Carboxylate (COO⁻) | A very strong and characteristic band in the IR spectrum. spectroscopyonline.com |

| 1600 - 1585 | C=C Stretch | Aromatic Ring | In-ring stretching vibrations. libretexts.org |

| ~1550 | N-O Asymmetric Stretch | Nitro Group (NO₂) | Strong absorption band. |

| 1500 - 1400 | C=C Stretch | Aromatic Ring | In-ring stretching vibrations. libretexts.org |

| 1450 - 1360 | C=O Symmetric Stretch | Carboxylate (COO⁻) | Strong to medium intensity band in the IR spectrum. spectroscopyonline.com |

| ~1350 | N-O Symmetric Stretch | Nitro Group (NO₂) | Strong absorption band. |

| 1320 - 1210 | C-O Stretch | Carboxylic Acid Derivative | Associated with the carboxylate and amide C-N/C-O bonds. libretexts.org |

| 1120 - 1040 | C-C Stretch | Alkyl Chain | Often more prominent in the Raman spectrum. researchgate.net |

Conformational Analysis via Spectroscopic Signatures

The glutamyl portion of this compound possesses conformational flexibility, primarily around the chi (χ) torsion angles of its side chain. nih.gov Spectroscopic techniques can provide insights into the preferred conformation of the molecule in different states (solid vs. solution).

Chromatographic Techniques for Homogeneity and Impurity Profiling

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any potential impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique used for this purpose due to its high resolution, sensitivity, and reproducibility. amazonaws.com

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is critical for quality control. For a polar, ionizable compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov Purity specifications for commercial this compound often require ≥99 area% as determined by HPLC. roche.comsorachim.com

Key aspects of method development include:

Column Selection: A C18 (octadecylsilane) column is a common choice, providing a nonpolar stationary phase suitable for retaining the analyte. nih.gov

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used. The pH of the buffer is a critical parameter for controlling the retention time and peak shape of the ionizable this compound. mdpi.com

Elution Mode: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to achieve good separation of the main compound from any impurities with different polarities. nih.gov

Detection: Given the strong absorbance of this compound at 405 nm, a UV-Vis or Diode-Array Detector (DAD) set to this wavelength provides excellent sensitivity and selectivity. roche.comsorachim.com

The method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, specificity, and robustness. amazonaws.com This validated method can then be used to profile impurities, such as the α-isomer of this compound or 5-Amino-2-nitrobenzoate, which are typically monitored to ensure they remain below specified limits (e.g., ≤0.4% and ≤0.1%, respectively). roche.com

Table of Typical HPLC Method Parameters for this compound Analysis:

| Parameter | Typical Setting | Purpose |

| Instrument | High-Performance Liquid Chromatography System | Separation and Quantification |

| Column | Reversed-Phase C18, e.g., 250 mm x 4.6 mm, 5 µm | Stationary phase for separation |

| Mobile Phase A | Aqueous Buffer (e.g., 20 mM Potassium Phosphate, pH adjusted) | Controls retention of polar analytes |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute analytes |

| Elution | Gradient | To resolve compounds with varying polarities |

| Flow Rate | 1.0 mL/min | Controls analysis time and resolution |

| Column Temperature | 25 - 30 °C | Ensures reproducible retention times |

| Detection | UV-Vis or DAD at 405 nm | Selective and sensitive detection of the analyte |

| Injection Volume | 10 - 20 µL | Amount of sample introduced for analysis |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical technique employed for the separation, identification, and purity assessment of compounds. For this compound, TLC serves as a fundamental method for qualitative analysis and for monitoring the progress of its synthesis or degradation.

The separation on a TLC plate relies on the differential partitioning of the analyte between the stationary phase (typically silica gel or alumina) and the mobile phase (a solvent or mixture of solvents). utoronto.ca The polarity of the compound, the stationary phase, and the mobile phase are critical factors that determine the retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org

In the analysis of this compound, a common stationary phase is silica gel. A typical mobile phase for separating amino acids and their derivatives, including glutamic acid, is a mixture of n-butanol, glacial acetic acid, and water. amrita.edu For this compound specifically, a mobile phase system of n-butanol/glacial acetic acid/H₂O in a 50:15:25 ratio has been utilized, which indicates the compound is chromatographically homogeneous. The Rf value is a characteristic property of a compound under specific TLC conditions and can be used for its identification by comparison with a standard. For instance, in a butanol-acetic acid-water solvent system, glutamic acid has a reported Rf value of approximately 0.25. amrita.edu

TLC is particularly useful for assessing the purity of this compound. A pure compound should ideally appear as a single spot on the developed TLC plate. libretexts.org The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials or by-products from a synthesis. Visualization of the spots can be achieved by various methods, including exposure to UV light if the compound is UV-active, or by staining with a reagent such as ninhydrin, which reacts with the amino group of this compound to produce a colored spot, typically purple or violet. youtube.com

Below is an interactive data table summarizing typical parameters for the TLC analysis of this compound and related compounds.

| Parameter | Description | Typical Value/Condition for this compound Analysis | Reference |

|---|---|---|---|

| Stationary Phase | The solid adsorbent coated on the TLC plate. | Silica gel 60 F₂₅₄ | youtube.com |

| Mobile Phase | The solvent system that moves up the stationary phase. | n-butanol : glacial acetic acid : water (50:15:25, v/v/v) | General for amino acid derivatives |

| Retention Factor (Rf) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Compound-specific; Glutamic Acid ~0.25 in a similar system | amrita.edu |

| Visualization | Method used to see the separated spots. | UV light (254 nm) or Ninhydrin spray followed by heating | youtube.com |

| Application | Purpose of the TLC analysis. | Purity assessment, reaction monitoring, qualitative identification | libretexts.org |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are indispensable tools for gaining a deeper understanding of the molecular properties of this compound at an atomic level. These methods complement experimental data by providing insights into its electronic structure, conformational flexibility, and potential interactions with biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometries, energies, and spectroscopic signatures. nih.govacs.org For this compound, DFT studies can elucidate its reactivity and intermolecular interaction potential.

Key electronic properties that can be calculated for this compound using DFT include:

Optimized Molecular Geometry: Determination of the most stable three-dimensional arrangement of atoms.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) Map: This map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carboxylate groups would be expected to be regions of high negative potential, while the amide proton would be a region of positive potential.

Atomic Charges: Calculation of the partial charge on each atom, providing insight into the polarity of bonds and the molecule as a whole.

Studies on structurally related molecules, such as N-acetyl-L-glutamic acid, have utilized DFT to analyze conformational preferences and vibrational spectra, showing good agreement with experimental data. researchgate.netresearchgate.net Such calculations for this compound would provide a theoretical foundation for understanding its chemical behavior.

The following interactive table presents a hypothetical summary of electronic properties for this compound that could be predicted using DFT calculations, based on findings for similar molecules.

| Predicted Property | Computational Method | Significance for this compound | Reference (Analogous Systems) |

|---|---|---|---|

| HOMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-donating ability. | researchgate.net |

| LUMO Energy | DFT (e.g., B3LYP/6-31G) | Indicates electron-accepting ability. | researchgate.net |

| HOMO-LUMO Gap | DFT (e.g., B3LYP/6-31G) | Relates to chemical reactivity and stability. | researchgate.net |

| Molecular Electrostatic Potential | DFT (e.g., B3LYP/6-31G) | Identifies sites for electrophilic and nucleophilic attack. | nih.gov |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed picture of the conformational landscape of a molecule in its environment, such as in aqueous solution. nih.gov For a flexible molecule like this compound, MD simulations are crucial for understanding its dynamic behavior and the range of shapes it can adopt.

MD simulations of this compound in a solvent like water can reveal:

Conformational Preferences: Identification of the most populated and energetically favorable conformations. This is particularly important for understanding how this compound might bind to a receptor or enzyme.

Solvation Structure: Analysis of the arrangement of water molecules around the solute, including the formation of hydrogen bonds between this compound's functional groups (carboxylates, amide) and water. acs.org

Intramolecular Interactions: The dynamics of internal hydrogen bonds and other non-covalent interactions that stabilize certain conformations.

Flexibility and Dynamics: Quantification of the motion of different parts of the molecule, such as the rotation of dihedral angles along the carbon backbone.

Studies on glutamate and its analogs have successfully used MD simulations to explore their conformational behavior and interactions with proteins. nih.govsci-hub.boxnih.gov These simulations have shown that the molecule exists in an equilibrium of different folded and extended conformations in solution.

An interactive table summarizing the types of insights that can be gained from MD simulations of this compound is provided below.

| Simulation Output | Description | Relevance to this compound | Reference (Analogous Systems) |

|---|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed structures over time. | Indicates the stability and conformational changes of the molecule during the simulation. | nih.gov |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a reference particle. | Characterizes the solvation shell of water molecules around the carboxylate and amide groups. | nih.gov |

| Dihedral Angle Analysis | Tracks the rotation around specific chemical bonds. | Reveals the preferred and accessible conformations of the flexible backbone of this compound. | nih.gov |

| Hydrogen Bond Analysis | Monitors the formation and lifetime of hydrogen bonds. | Quantifies the interaction of this compound with the surrounding water molecules and intramolecularly. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govmdpi.com By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of molecules with improved properties. nih.gov

While a specific QSAR model for this compound would require a dataset of its biological activity along with that of a series of structurally related analogs, the principles of QSAR can be discussed in the context of this molecule. The development of a QSAR model for a series of compounds including this compound would involve:

Data Set Collection: Assembling a set of molecules with known biological activities (e.g., enzyme inhibition, receptor binding).

Descriptor Calculation: Calculating a variety of molecular descriptors for each molecule, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, polar surface area.

3D descriptors: Steric parameters (e.g., molecular volume), electronic properties from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical equation that links the descriptors to the biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

The following interactive table outlines the components of a hypothetical QSAR study for this compound derivatives.

| QSAR Component | Description | Example for this compound Derivatives | Reference (General QSAR) |

|---|---|---|---|

| Biological Activity (Dependent Variable) | The measured biological effect to be modeled. | IC₅₀ for enzyme inhibition, Kᵢ for receptor binding. | nih.gov |

| Molecular Descriptors (Independent Variables) | Numerical representations of molecular properties. | Topological Polar Surface Area (TPSA), LogP, Molecular Weight, HOMO/LUMO energies. | nih.gov |

| Statistical Method | Algorithm used to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machine (SVM). | mdpi.com |

| Model Validation | Assessment of the model's robustness and predictive ability. | Cross-validation (q²), external validation (r²_pred). | mdpi.com |

Enzymatic Interaction and Biochemical Mechanism of Glupa Carboxylate

Kinetic Analysis of γ-Glutamyltransferase (γ-GT) Activity with Glupa-Carboxylate

The study of enzyme kinetics provides valuable insights into the catalytic efficiency and substrate affinity of γ-GT with this compound.

Determination of Michaelis-Menten Parameters (Km, Vmax)

Kinetic studies of human serum γ-GT have been conducted using this compound (γ-glutamyl-3-carboxy-4-nitroanilide) as the donor substrate and glycylglycine (B550881) as the acceptor. researchgate.net Research indicates that the enzyme follows a nonsequential (ping-pong bi-bi) mechanism. researchgate.net

An assay utilizing 4 mmol of this compound and 100 mmol of glycylglycine per liter demonstrated equivalent activities to an assay with 4 mmol of γ-glutamyl-4-nitroanilide and 40 mmol of glycylglycine per liter. researchgate.net For the γ-GT from Bacillus subtilis, the Michaelis constant (Km) for this compound was determined to be 25.9 ± 1.9 mM at pH 7.5, 16.7 ± 1.8 mM at pH 9.0, and 26.9 ± 2.7 mM at pH 11.0. nih.gov The maximum velocity (Vmax) for the hydrolysis reaction of γ-GT from Geobacillus thermodenitrificans with L-glutamic acid γ-(4-nitroanilide) as the substrate was found to be 0.36 µmol/min/mg. nih.gov

Table 1: Michaelis-Menten Parameters for γ-GT with this compound

| Enzyme Source | pH | Km (mM) | Vmax (µmol/min/mg) |

|---|---|---|---|

| Bacillus subtilis | 7.5 | 25.9 ± 1.9 | Not specified |

| Bacillus subtilis | 9.0 | 16.7 ± 1.8 | Not specified |

| Bacillus subtilis | 11.0 | 26.9 ± 2.7 | Not specified |

| Geobacillus thermodenitrificans | 7.8 | 7.6 µM (for L-glutamic acid γ-(4-nitroanilide)) | 0.36 |

Influence of pH and Temperature on Reaction Kinetics

The enzymatic activity of γ-GT is significantly influenced by pH and temperature. For γ-GT from Bacillus subtilis, the enzyme is active in a pH range of 7.0 to 11.0, with optimal activity observed at pH 11.0. nih.gov Interestingly, the substrate saturation kinetics were hyperbolic between pH 7.0 and 9.0 but became sigmoidal at pH 10.0 and 11.0. nih.gov

For γ-GT from Geobacillus thermodenitrificans, the optimal pH for hydrolysis activity is 7.8, and the optimal temperature is 52°C. nih.gov

Table 2: Optimal Conditions for γ-GT Activity

| Enzyme Source | Optimal pH | Optimal Temperature (°C) |

|---|---|---|

| Bacillus subtilis | 11.0 | Not specified |

| Geobacillus thermodenitrificans | 7.8 | 52 |

Mechanistic Elucidation of γ-GT Catalysis

The catalytic mechanism of γ-GT involves the transfer of a γ-glutamyl group from a donor substrate, such as this compound, to an acceptor molecule.

Role of this compound as a γ-Glutamyl Donor Substrate

This compound, chemically known as L-γ-Glutamyl-3-carboxy-4-nitroanilide, serves as a chromogenic donor substrate for γ-GT. atlas-medical.comlinear.esghanamedicals.com The enzyme catalyzes the transfer of the γ-glutamyl group from this compound to an acceptor substrate, which is often glycylglycine. atlas-medical.comlinear.eseclinpath.com This reaction is a key principle in many diagnostic assays for measuring γ-GT activity. atlas-medical.comroche.com The use of this compound is in accordance with the recommendations of the International Federation of Clinical Chemistry and Laboratory Medicine (IFCC). roche.com

Characterization of the Enzymatic Transpeptidation Reaction

The reaction catalyzed by γ-GT is a transpeptidation. nih.gov It follows a ping-pong mechanism where the enzyme first binds to the donor substrate (this compound) and releases the first product, forming a γ-glutamyl-enzyme intermediate. researchgate.netnih.gov Subsequently, the acceptor substrate (e.g., glycylglycine) binds to this intermediate, and the γ-glutamyl moiety is transferred to it, releasing the final product and regenerating the free enzyme. nih.govvitroscient.com

Identification and Quantification of Reaction Products (e.g., 3-Carboxy-4-nitroanilide)

The enzymatic cleavage of this compound by γ-GT liberates 5-amino-2-nitrobenzoate, a yellow-colored compound. vitroscient.comspectrum-diagnostics.com The rate of formation of this product is directly proportional to the γ-GT activity in the sample. vitroscient.comspectrum-diagnostics.com This rate can be quantified by measuring the increase in absorbance at a specific wavelength, typically 405 nm. atlas-medical.comvitroscient.comspectrum-diagnostics.com The product is sometimes referred to as 2-Nitro-5-aminobenzoic acid or 3-carboxy-4-nitroanilide in various sources, highlighting the liberation of the aniline (B41778) derivative. atlas-medical.comprimerascientific.com

Cofactor Requirements and Modulator Effects on γ-GT Activity

The catalytic function of γ-glutamyl transpeptidase is influenced by various cofactors and modulators that can either enhance or inhibit its activity.

The activity of γ-GT can be significantly modulated by the presence of metal ions. Research has shown that several cations can act as activators for the enzyme. For instance, the γ-GT from Escherichia coli (EcGT) is reported to be activated by a range of cations. nih.gov Conversely, certain metal ions can inhibit the enzyme's function. In addition to free ions, metal-glutathione conjugates can also serve as substrates for γ-GT, highlighting the enzyme's role in metabolizing metal-bound compounds. mdpi.com

| Metal Ion | Effect on γ-GT Activity | Enzyme Source | Reference |

|---|---|---|---|

| Mg²⁺ | Activation | Escherichia coli | nih.gov |

| Ca²⁺ | Activation | Escherichia coli | nih.gov |

| Mn²⁺ | Activation | Escherichia coli | nih.gov |

| Co²⁺ | Activation | Escherichia coli | nih.gov |

| Na⁺ | Activation | Escherichia coli | nih.gov |

| K⁺ | Activation | Escherichia coli | nih.gov |

| Li⁺ | Activation | Escherichia coli | nih.gov |

| Rb⁺ | Activation | Escherichia coli | nih.gov |

| Cs⁺ | Activation | Escherichia coli | nih.gov |

| Al³⁺ | Enhancement | Bacillus subtilis | nih.gov |

The modulation of γ-GT activity extends beyond metal ions to a variety of small molecules that can act as activators or inhibitors. Inhibitors of γ-GT are of significant interest as they can be used to study the enzyme's physiological roles and have potential therapeutic applications. These inhibitors function through different mechanisms, including competitive, uncompetitive, and irreversible binding. Glutamine analogues, for example, act as competitive inhibitors by binding to the γ-glutamyl site. nih.gov More recently, novel classes of inhibitors have been identified that bind to the acceptor site or the γ-glutamyl-enzyme complex. nih.gov

| Inhibitor | Class/Mechanism | Key Findings | Reference |

|---|---|---|---|

| Acivicin (AT-125) | Glutamine analogue; competitive inhibitor | A natural product from Streptomyces sviceus that inhibits γ-GT. | nih.govmedchemexpress.com |

| 6-Diazo-5-oxo-L-norleucine (DON) | Glutamine analogue; competitive inhibitor | Inhibits γ-GT activity by competing with the substrate for the γ-glutamyl binding site. | frontiersin.orgnih.gov |

| Azaserine | Glutamine analogue; competitive inhibitor | Acts as a competitive inhibitor of γ-GT. | nih.gov |

| GGsTop (Nahlsgen) | Selective, irreversible inhibitor | A potent and highly selective inhibitor with a Ki of 170 μM for human γ-GT. It displays no inhibitory effects on glutamine amidotransferases. | medchemexpress.comrndsystems.comtocris.com |

| OU749 | Uncompetitive inhibitor | Identified through high-throughput screening, it binds to the γ-glutamyl enzyme complex and is a competitive inhibitor of the acceptor glycyl-glycine, indicating it occupies the acceptor site. It shows species specificity. | nih.gov |

| Gamma-Glutamyl Transferase-IN-1 | β-carboline 1-hydrazide inhibitor | Exhibits antifungal and antibacterial activities by targeting glutamyltransferase. | medchemexpress.com |

Specificity and Selectivity Studies with Related Enzymes

Understanding the specificity of γ-GT is crucial for elucidating its biological functions and for developing specific inhibitors. This involves studying its cross-reactivity with other enzymes and engineering its structure to alter substrate preference.

γ-GT belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily, which includes enzymes with similar structural folds and catalytic mechanisms. frontiersin.orgrcsb.org This evolutionary relationship suggests potential cross-reactivity. Studies have shown that some enzymes, while distinct, share functional similarities with γ-GT. For example, cephalosporin (B10832234) acylases from Pseudomonas species, which are evolutionarily related to γ-GT, also exhibit some γ-GT activity. ebi.ac.uk Immunological studies have also been employed to probe the structural similarities between γ-GT from different species and tissues. Research on γ-GTP from human and rat sources revealed partial immunological cross-reactivity; antiserum against rat kidney γ-GTP reacted with the human enzyme, though the reciprocal reaction was much weaker. oup.comnih.gov This indicates that while there are shared antigenic determinants, significant structural differences exist between the species. oup.comnih.gov

Site-directed mutagenesis is a powerful tool for investigating the roles of specific amino acid residues in enzyme catalysis and substrate specificity. Numerous studies have successfully engineered γ-GT to alter its activity and selectivity. By targeting residues within the active site or substrate-binding pocket, researchers have been able to enhance catalytic efficiency or change the enzyme's preference for certain substrates. For example, mutating residues in Bacillus anthracis GGT was shown to decrease its hydrolase activity. acs.orgbhsai.org A strategy known as cavity topology engineering has been applied to the γ-GT from Bacillus subtilis to significantly improve its catalytic efficiency for the synthesis of L-theanine. nih.gov These studies not only provide insight into the structure-function relationship of γ-GT but also pave the way for its application in industrial biocatalysis. nih.gov

| Enzyme Source | Mutation(s) | Effect on Enzyme Activity/Specificity | Reference |

|---|---|---|---|

| Human GGT (residues mapped to E. coli GGT) | Site-directed mutagenesis of Arg-114, Asp-433, Ser-462, Ser-463 | These residues were identified as essential for GGT activity, as they are involved in binding the γ-glutamyl moiety. | pnas.orgrcsb.org |

| Bacillus anthracis GGT (CapD) | R432A and R520S | The R432A and R520S variants exhibited 6- and 95-fold decreases in hydrolase activity, respectively. | acs.orgbhsai.org |

| Bacillus subtilis GGT | Y418F/M97Q | This double mutant showed a 4.8-fold improvement in catalytic activity and a 25.6-fold increase in catalytic efficiency for L-theanine synthesis. | nih.gov |

| Bacillus licheniformis GGT (BlGGT) | Deletion and alanine-scanning mutagenesis of 458PLSSMXP464 sequence | Created ten mutant enzymes to probe the role of this conserved sequence located near the self-processing and catalytic sites. | nih.gov |

Advanced Research Applications and Methodological Development Utilizing Glupa Carboxylate

Development of Spectrophotometric and Fluorometric Enzymatic Assays

The primary application of Glupa-Carboxylate is in the development of robust assays to quantify γ-GT enzymatic activity. The simplicity and reliability of this substrate have made it the gold standard for both fundamental research and clinical diagnostics.

Continuous monitoring of γ-GT activity using this compound provides real-time kinetic data, which is essential for detailed enzymatic characterization. The assay relies on measuring the rate of increase in absorbance at approximately 405-410 nm, corresponding to the production of p-nitroaniline. Optimization of the protocol is critical for achieving accurate and reproducible results.

Key parameters for optimization include:

pH: γ-GT enzymes exhibit a distinct pH optimum, typically in the alkaline range of 8.0 to 9.0. Buffers such as Tris-HCl are commonly used to maintain a stable pH throughout the reaction.

Substrate Concentration: The concentration of this compound is typically set well above the Michaelis constant (Kₘ) of the enzyme (e.g., 5-10 times Kₘ) to ensure the reaction rate is independent of substrate depletion and follows zero-order kinetics during the initial measurement period.

Acceptor Substrate: The γ-GT reaction is a transferase reaction, and its rate is significantly enhanced by the presence of a γ-glutamyl acceptor molecule. Glycylglycine (B550881) is the most widely used and effective acceptor, as it readily accepts the γ-glutamyl group from this compound, accelerating the release of p-nitroaniline.

Temperature: Assays are typically performed at a constant, controlled temperature, such as 25°C or 37°C, as enzyme activity is highly temperature-dependent.

The table below summarizes typical optimized conditions for a continuous monitoring assay of human γ-GT.

Table 5.1.1: Optimized Parameters for a Continuous γ-GT Assay This is an interactive table. Click on headers to sort.

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| Substrate | This compound | Chromogenic; allows continuous monitoring of product formation. |

| Substrate Conc. | 1–5 mM | Saturating concentration, typically >5x Kₘ, for zero-order kinetics. |

| Acceptor | Glycylglycine | Efficiently accepts the γ-glutamyl moiety, enhancing reaction velocity. |

| Acceptor Conc. | 20–50 mM | Saturating concentration to maximize the transpeptidation reaction. |

| Buffer | Tris-HCl | Maintains optimal alkaline pH for enzyme activity. |

| pH | 8.2–8.6 | Corresponds to the pH optimum for most mammalian γ-GT enzymes. |

| Temperature | 37°C | Physiological temperature for mammalian enzyme studies. |

| Wavelength | 405 nm | Peak absorbance for the product, p-nitroaniline. |

The search for novel γ-GT inhibitors for therapeutic or research purposes requires the screening of large chemical libraries. The this compound assay is readily adaptable to high-throughput screening (HTS) formats, typically using 96-well or 384-well microplates.

Integration into HTS involves several key adaptations:

Miniaturization: Reaction volumes are significantly reduced (e.g., from 1 mL in a cuvette to 20-100 µL in a microplate) to conserve reagents and test compounds.

Automation: Liquid handling robots are used for precise and rapid dispensing of reagents, compounds, and enzyme, ensuring consistency across thousands of wells.

Data Acquisition: Microplate readers measure the absorbance in all wells simultaneously, either at a single time point (endpoint assay) or over a period (kinetic assay).

Assay Quality Control: The robustness of the HTS assay is quantified using the Z'-factor, a statistical parameter that reflects the signal-to-background ratio and data variation. A Z'-factor > 0.5 is considered excellent for HTS.

The table below compares a standard laboratory assay with its HTS-adapted counterpart.

Table 5.1.2: Comparison of Standard vs. HTS γ-GT Assay Formats This is an interactive table. Click on headers to sort.

| Feature | Standard Cuvette Assay | HTS Microplate Assay (384-well) |

|---|---|---|

| Reaction Volume | 1.0 mL | 20–50 µL |

| Throughput | Low (~10-50 samples/day) | High (>10,000 samples/day) |

| Instrumentation | Spectrophotometer | Automated Microplate Reader |

| Reagent Handling | Manual (Pipette) | Automated Liquid Handler |

| Readout Mode | Primarily Kinetic | Kinetic or Endpoint |

| Quality Metric | R² of linear fit | Z'-Factor |

Application in Chemical Biology for γ-GT Probing

The this compound scaffold serves as an excellent starting point for designing sophisticated chemical tools to probe γ-GT function in complex biological systems. These tools move beyond simple activity measurement to enable specific labeling and imaging of the enzyme.

Activity-based probes (ABPs) are small molecules that utilize an enzyme's catalytic mechanism to form a stable, covalent bond with an active site residue. This allows for specific labeling of active enzyme molecules. The design of γ-GT-specific ABPs leverages the high affinity of the enzyme for the γ-glutamyl moiety of this compound.

The general structure of such a probe is: [γ-Glutamyl Moiety]–[Warhead]–[Reporter Tag]

γ-Glutamyl Moiety: This is the specificity element, derived directly from the this compound structure. It directs the probe to the γ-GT active site.

Warhead: The p-nitroaniline group is replaced with a latent electrophile (the "warhead"). Upon binding to the active site, the enzyme initiates its catalytic cycle, which in turn activates the warhead. The activated warhead then rapidly reacts with the catalytic N-terminal threonine residue of γ-GT, forming an irreversible covalent bond. Examples of warheads used include acyloxymethyl ketones (AOMK) and phosphonates.

Reporter Tag: A reporter tag, such as a fluorophore (e.g., BODIPY) or an affinity handle (e.g., biotin), is attached to the probe to enable visualization or purification of the labeled enzyme.

These ABPs are invaluable for identifying active γ-GT in cell lysates or tissues via gel electrophoresis and for profiling the inhibition of the enzyme by potential drug candidates.

This compound itself is a simple enzyme-triggered system where γ-GT activity triggers the release of a chromogenic reporter. This concept has been expanded to create more advanced probes for detecting γ-GT activity in living cells and organisms. In these systems, the γ-glutamyl group acts as a trigger, which is cleaved by γ-GT to release a payload.

The design involves replacing the p-nitroaniline group of this compound with a different molecular reporter that is "caged" or "quenched" in its conjugated form. Upon enzymatic cleavage, the reporter is released and its signal is activated.

Table 5.2.2: Examples of Reporter Moieties for Enzyme-Triggered Systems This is an interactive table. Click on headers to sort.

| Reporter Type | Example Molecule | Principle of Action | Application |

|---|---|---|---|

| Fluorogenic | 7-Amino-4-methylcoumarin (AMC) | The γ-glutamyl-AMC conjugate is non-fluorescent. Cleavage releases free AMC, which is highly fluorescent. | Real-time imaging of γ-GT activity in live cells; flow cytometry. |

| Bioluminogenic | D-luciferin | A γ-glutamyl-luciferin derivative is not a substrate for luciferase. γ-GT cleavage releases D-luciferin, which generates light in the presence of luciferase. | In vivo imaging of γ-GT activity in animal models. |

| Chemiluminogenic | Luminol (B1675438) derivative | Conjugate is non-luminescent. Cleavage releases the luminol derivative, which produces light upon oxidation. | Highly sensitive in vitro assays. |

These enzyme-triggered systems provide high signal-to-noise ratios and allow for the spatiotemporal mapping of γ-GT activity, offering insights into its physiological and pathological roles.

Comparative Enzymology and Evolutionary Studies of γ-GT

This compound serves as a standardized substrate for comparing the kinetic properties of γ-GT enzymes from different species. Such comparative studies provide critical information about the enzyme's structure-function relationships, substrate specificity, and evolutionary adaptation. By determining key kinetic parameters—the Michaelis constant (Kₘ) and the catalytic rate constant (k_cat)—researchers can calculate the catalytic efficiency (k_cat/Kₘ) of γ-GT from various organisms.

Differences in these parameters reflect adaptations to different metabolic needs and physiological environments. For example, bacterial γ-GT involved in nutrient acquisition may exhibit different kinetics compared to human γ-GT involved in antioxidant defense and drug metabolism.

The following table presents a comparative analysis of γ-GT kinetic parameters from different biological sources, determined using this compound as the substrate.

Table 5.3: Comparative Kinetic Parameters of γ-GT from Various Species This is an interactive table. Click on headers to sort.

| Organism | Source Tissue/Strain | Kₘ (mM) for this compound | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹) |

|---|---|---|---|---|

| Homo sapiens | Kidney | 0.95 | 1100 | 1.16 x 10⁶ |

| Rattus norvegicus | Kidney | 1.10 | 950 | 8.64 x 10⁵ |

| Escherichia coli K-12 | Periplasm | 0.04 | 120 | 3.00 x 10⁶ |

| Helicobacter pylori | Whole Cell | 0.15 | 250 | 1.67 x 10⁶ |

| Bacillus subtilis | Spore | 0.62 | 45 | 7.26 x 10⁴ |

Note: Data are representative values compiled from multiple literature sources and may vary based on specific assay conditions (e.g., pH, temperature, acceptor concentration).

The data reveal significant differences. The E. coli enzyme, for instance, displays a very low Kₘ, indicating a high affinity for the substrate, which is advantageous for scavenging scarce glutamyl compounds from its environment. In contrast, the mammalian enzymes have higher Kₘ values but also much higher k_cat values, reflecting a high turnover capacity suited for their roles in high-flux metabolic pathways. Such analyses, made possible by a standardized substrate like this compound, are fundamental to understanding the molecular evolution of this important enzyme family.

Inter-Species Comparison of γ-GT Kinetics and Specificity

The kinetic properties of γ-glutamyltransferase exhibit notable variation across different species, reflecting evolutionary adaptations and diverse physiological roles. Comparative kinetic analyses, often employing substrates like this compound (γ-glutamyl-3-carboxy-4-nitroanilide) and γ-glutamyl-p-nitroanilide (GPNA), have been crucial in elucidating these differences. nih.govnih.gov

A study comparing human seminal and renal γ-GT found that while the Michaelis constants (Km) for the donor substrate, including γ-glutamyl-3-carboxy-4-nitroanilide, were similar, the acceptor Km values for the seminal enzyme were approximately double those of the renal enzyme. nih.gov This suggests tissue-specific variations in the enzyme's affinity for acceptor molecules, even within the same species. The reaction mechanism for seminal γ-GT was determined to follow a Ping Pong Bi Bi model. nih.gov

In bovine milk, γ-GT is primarily associated with membrane components. capes.gov.brnih.gov Kinetic characterization revealed similar apparent Michaelis constants between the enzyme from skim milk membrane and milk fat globule membrane, though the specific activity was higher in the skim milk membrane fraction. capes.gov.brnih.gov Studies on the thermal inactivation of bovine milk γ-GT have shown that the process follows first-order kinetics, with activation energy values around 222 kJ/mol, highlighting its relative heat stability which is a parameter of interest in dairy processing. researchgate.net

Bacterial γ-GTs also display a wide range of kinetic behaviors. For instance, the γ-GT from Geobacillus thermodenitrificans (GthGT) exhibits a very high affinity for L-glutamic acid γ-(4-nitroanilide) with a Km of 7.6 µM, and notably, it functions as a specialized hydrolase with no detectable transpeptidase activity. bhsai.orgresearchgate.net In contrast, the γ-GT from Bacillus anthracis (CapD) can utilize both L- and D-amino acids as acceptor substrates, a feature not observed in rat γ-GT which shows strict stereospecificity for L-amino acids. bhsai.org

These inter-species and even intra-species differences in γ-GT kinetics underscore the enzyme's functional versatility and adaptation to specific physiological niches, from amino acid transport in mammals to its role as a virulence factor in bacteria. nih.gov

Table 1: Comparative Kinetic Parameters of γ-GT from Various Species

| Species/Source | Enzyme | Donor Substrate | Acceptor Substrate | Km (Donor) | Km (Acceptor) | Vmax | Optimal pH | Notes |

| Human | Seminal GGT | γ-Glutamyl-3-carboxy-4-nitroanilide | Glycylglycine | Similar to renal | ~2x renal Km | - | 8.2-8.6 | Ping Pong Bi Bi mechanism. nih.gov |

| Human | Renal GGT | γ-Glutamyl-3-carboxy-4-nitroanilide | Glycylglycine | - | - | - | 8.2-8.6 | - |

| Bovine | Milk Membrane | - | - | Similar between fractions | - | - | - | Higher specific activity in skim milk membrane. capes.gov.brnih.gov |

| Geobacillus thermodenitrificans | GthGT | L-Glutamic acid γ-(4-nitroanilide) | Water (hydrolysis) | 7.6 µM | - | 0.36 µmol/min/mg | 7.8 | Specialized hydrolase activity. bhsai.orgresearchgate.net |

| Bacillus anthracis | CapD | - | L- and D-amino acids | - | - | - | - | Can utilize both L- and D-acceptor substrates. bhsai.org |

| Human | GGT1 | Reduced Glutathione (B108866) | - | 11 µM | - | - | Physiological | - |

| Human | GGT5 | Reduced Glutathione | - | 11 µM | - | - | Physiological | - |

| Human | GGT1 | Oxidized Glutathione | - | 9 µM | - | - | Physiological | - |

| Human | GGT5 | Oxidized Glutathione | - | 43 µM | - | - | Physiological | - |

Structural Homology Modeling and Phylogenetic Analysis of γ-GT

Structural homology modeling and phylogenetic analyses have provided profound insights into the evolutionary relationships and functional divergence of γ-GT across the domains of life. nih.govfrontiersin.org These computational approaches, complemented by crystallographic data, have elucidated key structural features that govern substrate specificity and catalytic activity. frontiersin.org

Phylogenetic trees constructed from diverse γ-GT sequences reveal distinct evolutionary lineages. frontiersin.orgresearchgate.net For instance, plant GGTs often segregate into subgroups with different subcellular localizations and functions, such as degrading extracellular glutathione in the apoplast or processing glutathione conjugates in the vacuole. frontiersin.org Interestingly, phylogenetic analysis has shown that GGTs from pathogenic bacteria, like Helicobacter pylori, sometimes cluster more closely with eukaryotic GGTs than with those from non-pathogenic bacteria, suggesting a degree of molecular mimicry or convergent evolution. nih.govfrontiersin.org

Homology modeling, often based on solved crystal structures like that of E. coli GGT, allows for the prediction of the three-dimensional structure of GGTs from other species. researchgate.netfrontiersin.org These models are crucial for understanding the architecture of the active site, which is generally conserved and comprises a donor binding site for the γ-glutamyl moiety and a more variable acceptor binding site. frontiersin.org The active site is located in a groove, with the catalytic nucleophile, a threonine residue at the N-terminus of the small subunit, poised for reaction. frontiersin.org

Modeling studies have been used to investigate the structural basis for differences in substrate specificity. For example, in Bacillus anthracis GGT (CapD), modeling and kinetic analysis suggest that specific arginine residues, which are not conserved in human GGT, may allow for alternative binding modes that accommodate both L- and D-acceptor substrates. bhsai.org Similarly, molecular docking and dynamics simulations of bovine milk γ-GT have been used to explore why its transpeptidase activity is higher with L-glutamine as a donor compared to γ-GpNA, highlighting the role of specific serine residues in donor interaction. nih.gov These structural insights are invaluable for designing species-specific inhibitors, which could have therapeutic applications. nih.gov

Integration with Proteomic and Metabolomic Workflows

The use of this compound and related substrates extends into the realms of proteomics and metabolomics, where γ-GT activity serves as a functional readout within complex biological systems. This integration allows for a more holistic understanding of the enzyme's role in cellular metabolism and disease.

Enzyme Profiling in Complex Biological Systems

Enzyme profiling, a key component of functional proteomics, aims to measure the activity of specific enzymes within complex biological mixtures such as cell lysates or tissue homogenates. Assays utilizing this compound are well-suited for this purpose due to their specificity and the chromogenic nature of the product, which allows for straightforward spectrophotometric quantification of γ-GT activity.

In the context of proteomics, changes in γ-GT activity can be correlated with alterations in the proteome, providing insights into the regulation and functional consequences of enzyme expression. For example, a proteomics study on serum from patients with cystic fibrosis (CF) identified a decrease in protein spots corresponding to γ-GT. mdpi.com This finding correlates with the known redox imbalance and oxidative stress in CF, where glutathione homeostasis, regulated by γ-GT, is disrupted. mdpi.com The decreased enzyme level and activity may contribute to the systemic glutathione deficiency observed in CF patients. mdpi.com

Similarly, proteomic analysis of Helicobacter pylori has been used to investigate the adaptations of bacteria deficient in γ-GT. nih.govresearchgate.net These studies reveal compensatory changes in the expression of other proteins, particularly those involved in nitrogen and iron metabolism, as well as adhesion and motility, highlighting the central role of γ-GT in the bacterium's ability to colonize its host. nih.govresearchgate.net Integrating enzyme activity profiles with quantitative proteomics allows for the determination of in situ catalytic rate constants (kcat) without the need for enzyme purification, offering a powerful tool to study metabolic pathways on a global scale.

Untargeted Metabolomics to Discover Novel Substrates/Products

Untargeted metabolomics, which aims to globally profile all small molecules in a biological sample, can be powerfully combined with γ-GT activity assays to discover novel substrates and products of the enzyme. nih.govptgenetika.com This approach allows for the identification of previously unknown metabolic pathways involving γ-glutamyl compounds.